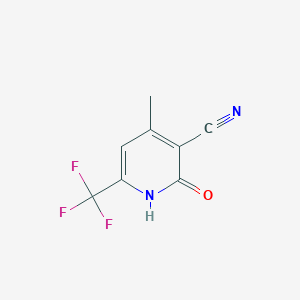

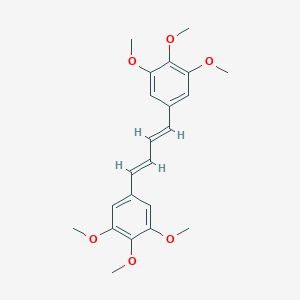

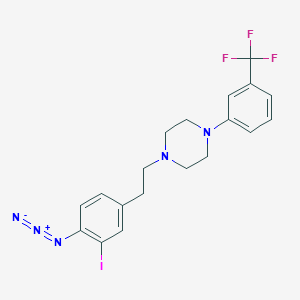

![molecular formula C13H9Cl2F4NO B038869 4-[2-氯-4-(三氟甲基)苯氧基]-2-氟苯胺盐酸盐 CAS No. 113674-95-6](/img/structure/B38869.png)

4-[2-氯-4-(三氟甲基)苯氧基]-2-氟苯胺盐酸盐

描述

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is a fluorinated aromatic compound. Fluorinated compounds are of significant interest in the development of pharmaceuticals and materials due to their unique chemical properties, such as increased stability and lipophilicity (Peschka et al., 2008).

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves selective fluorination techniques. For example, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been confirmed as a highly effective reagent for introducing a fluorine atom into organic molecules (Stavber et al., 1995). This methodology could potentially be applied in the synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their chemical behavior. For instance, the crystal structure of fluorinated compounds is often determined by X-ray analysis to understand their intermolecular interactions, such as hydrogen bonding, which plays a vital role in their chemical and physical properties (Li et al., 2015).

Chemical Reactions and Properties

Fluorinated aromatic compounds participate in various chemical reactions, leveraging the reactivity of the fluorine atom. For example, fluorinated butanolides and butenolides show conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles (Paleta et al., 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility and thermal stability, are influenced by the presence of fluorine atoms. For example, fluorinated polyimides exhibit good solubility in polar organic solvents and excellent thermal stability, making them suitable for various applications (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride, like other fluorinated compounds, are significantly affected by the electronegative fluorine atoms. These properties include increased lipophilicity and chemical stability, which are beneficial for various applications, including in the pharmaceutical industry (Peschka et al., 2008).

科学研究应用

药物化学应用:

- 抗增殖活性和c-Met激酶抑制: 新型4-(2-氟苯氧基)喹啉衍生物表现出中等至优异的抗增殖活性,并具有作为c-Met激酶抑制剂的潜力 (Li et al., 2013)。

- 原卟啉原氧化酶抑制: 与4-[2-氯-4-(三氟甲基)苯氧基]-2-氟苯胺盐酸盐类似的结构表现出对原卟啉原氧化酶的抑制作用 (Li et al., 2005)。

- 抗菌剂: 一些新合成的化合物显示出有希望的抗菌活性 (Holla et al., 2003)。

- 除草活性: 某些衍生物显示出强效的除草活性,特别是对被测试植物的根部 (Xue et al., 2008)。

材料科学应用:

- 聚酰亚胺合成: 从相关化合物合成的可溶性氟聚酰亚胺表现出优异的热稳定性、低吸湿性和高湿热稳定性 (Xie et al., 2001)。

生物化学和药理学:

- 代谢研究: 大鼠体内相关氯氟苯胺的代谢速度快且广泛,产生各种代谢物 (Duckett et al., 2006)。

- pH值测量: 氟化邻氨基酚衍生物被用作测量细胞内pH值的pH敏感探针 (Rhee et al., 1995)。

安全和危害

“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBUNESZGCZWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594459 | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride | |

CAS RN |

113674-95-6 | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113674-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113674956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

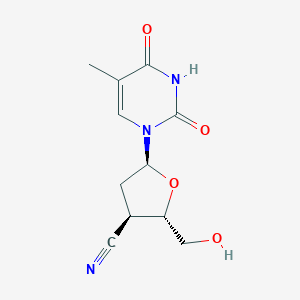

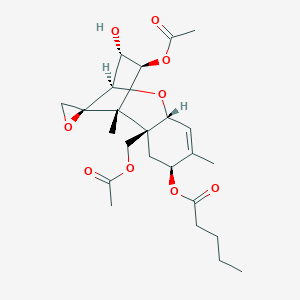

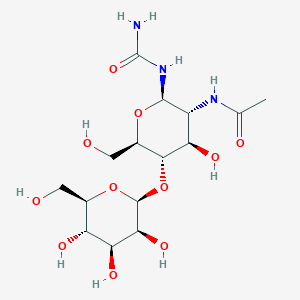

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

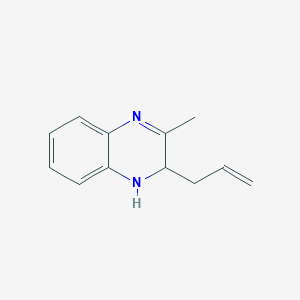

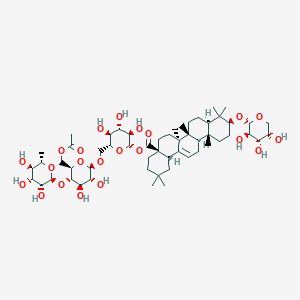

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)